2-dehydro-D-gluconic acid

概要

説明

2-Keto-L-gluconate is a hexose.

2-keto-L-gluconate is a natural product found in Burkholderia cepacia with data available.

作用機序

Target of Action

The primary target of 2-Keto-D-gluconic acid (2KGA) is the enzyme membrane-bound gluconate dehydrogenase (mGADH), which is critical for 2KGA production in certain bacterial strains such as Pseudomonas plecoglossicida . The enzyme is flavin adenine dinucleotide-dependent (FAD-mGADH) and consists of a gamma subunit, a flavoprotein subunit, and a cytochrome c subunit .

Mode of Action

2KGA interacts with its target, mGADH, in a specific manner. The enzyme mGADH catalyzes the oxidation of gluconic acid to 2KGA . The Km and Vmax values of calcium D-gluconate for FAD-mGADH are 0.631 mM and 0.734 mM/min, respectively . This indicates the affinity and maximum rate at which the enzyme converts gluconic acid to 2KGA.

Biochemical Pathways

The production of 2KGA involves a two-step pathway of glucose direct oxidation in Pseudomonas species . The first step involves the conversion of glucose to gluconic acid by the enzyme membrane-bound pyrroloquinoline quinone-dependent glucose 1-dehydrogenase (PQQ-mGDH). The second step involves the conversion of gluconic acid to 2KGA by the enzyme mGADH .

Pharmacokinetics

It’s known that 2kga is produced by microbial fermentation processes . The production of 2KGA can be enhanced by overexpressing the ga2dh gene, which encodes the mGADH enzyme .

Result of Action

The result of 2KGA’s action is the production of 2KGA from glucose or gluconic acid. This is particularly important as 2KGA is a key intermediate in the synthesis of many chemicals, such as heterocyclic compounds and stereoselective or regioselective chemicals . It’s also a cornerstone for the synthesis of erythorbic acid (isoascorbic acid), a food antioxidant .

Action Environment

The production of 2KGA is influenced by various environmental factors. For instance, the provision of sufficient oxygen during biotransformation enhances 2KGA production . The optimal conditions for 2KGA production include a cell concentration of 4.0 g/L, glucose concentration of 126.0 g/L, temperature of 34 °C, and aeration rate of 2.8 L/min .

生化学分析

Biochemical Properties

2-Dehydro-D-gluconic acid is involved in several biochemical reactions, primarily as an intermediate in the oxidative pathway of glucose metabolism. It interacts with enzymes such as glucose dehydrogenase and gluconate-2-dehydrogenase . These enzymes catalyze the oxidation of glucose to gluconic acid and subsequently to this compound . The compound also acts as a substrate for other enzymes, including those involved in the pentose phosphate pathway and glucuronate interconversions . The interactions between this compound and these enzymes are crucial for maintaining cellular redox balance and energy production .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the production of erythorbic acid and sodium erythorbate, which are important antioxidants . Additionally, this compound can modulate the activity of enzymes involved in glycolysis and the pentose phosphate pathway, thereby impacting cellular energy metabolism and redox status . These effects are essential for maintaining cellular homeostasis and responding to oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. It acts as a competitive inhibitor or activator of certain enzymes, depending on the cellular context . For example, it can inhibit glucose-6-phosphate dehydrogenase, thereby modulating the flux through the pentose phosphate pathway . Additionally, this compound can influence gene expression by affecting transcription factors and signaling molecules involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under physiological conditions but can undergo degradation under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of modulating redox balance and energy metabolism . These temporal effects are important for understanding the compound’s potential therapeutic applications and its role in metabolic regulation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can enhance antioxidant defenses and improve metabolic efficiency . At high doses, it may cause adverse effects such as oxidative stress and metabolic imbalances . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the oxidative pathway of glucose metabolism and the pentose phosphate pathway . It is produced from D-gluconic acid by the action of gluconate-2-dehydrogenase and can be further metabolized to other intermediates such as 2-dehydro-3-deoxy-6-phospho-D-gluconic acid . These metabolic pathways are essential for maintaining cellular redox balance and energy production .

Transport and Distribution

Within cells, this compound is transported and distributed by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within cells is crucial for its biochemical functions and its role in metabolic regulation .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of this compound are closely linked to its localization within cells, as it interacts with enzymes and other biomolecules in these compartments .

生物活性

2-Dehydro-D-gluconic acid, a derivative of D-gluconic acid, has garnered attention in biochemical research due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and implications for health and industry, supported by relevant research findings and case studies.

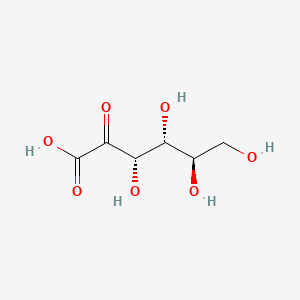

Chemical Structure and Properties

This compound is a carboxylic acid with the molecular formula and is characterized as a conjugate acid of 2-dehydro-D-gluconate. Its structure is significant for its reactivity and interactions within biological systems, particularly in metabolic pathways.

Biological Activity

1. Metabolic Pathways:

this compound plays a role in various metabolic pathways, primarily through its conversion to D-gluconic acid. The conversion involves enzymatic processes where glucose is oxidized to D-glucono-δ-lactone and subsequently hydrolyzed to produce gluconic acid. This pathway is critical in both prokaryotic and eukaryotic organisms, facilitating energy production and metabolic regulation .

2. Antitumor Properties:

Recent studies have indicated that gluconate derivatives can inhibit tumor growth by altering the metabolic characteristics of tumor tissues. For instance, it has been shown that gluconate can block citrate uptake in cancer cells, potentially leading to reduced tumor proliferation . This suggests that this compound may have therapeutic applications in oncology.

3. Antimicrobial Activity:

Research has highlighted the antimicrobial properties of gluconic acid derivatives, including this compound. These compounds exhibit inhibitory effects on biofilm formation by pathogenic bacteria, which is crucial for developing new antibacterial agents . The ability to disrupt biofilm integrity could lead to novel treatments for infections resistant to conventional antibiotics.

Case Studies

Case Study 1: Inhibition of Glycolysis in Cancer Cells

A study investigated the effects of this compound on glycolysis in glioblastoma multiforme (GBM) cells. The compound was found to inhibit hexokinase activity, a key enzyme in the glycolytic pathway, thereby reducing glucose metabolism in cancer cells. This inhibition led to decreased cell viability under hypoxic conditions, suggesting that this compound could serve as a potential adjunct therapy in cancer treatment .

Case Study 2: Antimicrobial Effects

In another study, the antimicrobial efficacy of gluconate derivatives was tested against various bacterial strains. Results showed that these compounds significantly reduced biofilm formation and bacterial viability, demonstrating their potential as natural preservatives or therapeutic agents against bacterial infections .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Liu et al. (2021) | Gluconate inhibits biofilm formation | Potential use in antibacterial therapies |

| Mycielska et al. (2019) | Gluconate alters tumor metabolism | Possible application in cancer treatment |

| Stottmeister et al. (2005) | Overoxidation of gluconate yields valuable metabolites | Industrial applications for organic acid production |

科学的研究の応用

Commercial Applications

1. Food Industry:

2-Dehydro-D-gluconic acid is primarily utilized as a chelating agent in the food industry. Its ability to bind metal ions is crucial for food preservation, enhancing the stability and quality of products. This property helps prevent oxidation and spoilage, making it valuable in the formulation of various food additives and flavor enhancers .

2. Pharmaceutical Applications:

Research has indicated that this compound possesses antioxidant properties , which may contribute to its therapeutic potential. Studies have explored its role in modulating cellular functions, particularly in the context of oxidative stress-related diseases. While further investigation is needed, its potential applications in drug development are promising .

3. Industrial Uses:

Beyond food and pharmaceuticals, this compound is employed in industrial processes such as water treatment and metal plating. Its chelating properties facilitate the removal of impurities from water and help prevent corrosion in metal surfaces .

Recent studies have highlighted the compound's potential biological activity, particularly in cancer research. The inhibition of glycolysis in aggressive cancers like glioblastoma multiforme has been a focal point of investigation. The structural similarities between this compound and other glucose analogs suggest that it may be effective in disrupting metabolic pathways critical for tumor growth .

Research Directions

1. Synthesis of Value-Added Chemicals:

One promising area of research is the exploration of this compound as a platform chemical for synthesizing various value-added chemicals. Its unique structure could facilitate the production of biodegradable polymers, specialty chemicals, and pharmaceuticals .

2. Mechanistic Studies:

Investigating the mechanisms underlying its biological effects could yield insights into its potential therapeutic applications. Understanding how this compound interacts with cellular pathways may open new avenues for treating oxidative stress-related conditions .

Comparative Data Table

| Application Area | Description | Key Properties |

|---|---|---|

| Food Industry | Used as a chelating agent for food preservation and flavor enhancement | Binds metal ions; prevents oxidation |

| Pharmaceuticals | Potential antioxidant; studied for therapeutic effects | Modulates cellular functions; antioxidant |

| Industrial Processes | Employed in water treatment and metal plating | Removes impurities; prevents corrosion |

| Cancer Research | Investigated for glycolysis inhibition in tumors | Disrupts metabolic pathways critical for growth |

化学反応の分析

Enzymatic Redox Reactions

2-Dehydro-D-gluconic acid acts as a substrate or product in NADP(H)-dependent enzymatic systems:

Oxidation of Gluconic Acid

-

Reaction :

Reduction to L-Idonate

-

Reaction :

Further Oxidation to 2,5-Diketo-D-gluconate

-

Reaction :

Catalytic Oxidation Reactions

Industrial processes utilize metal catalysts for selective oxidation:

Platinum-Catalyzed Oxidation

-

Conditions : Aqueous solution, Pt/C catalyst, 80°C, 25 bar O₂/N₂ .

-

Products :

-

D-Glucaric acid (via further oxidation)

-

2-Keto-D-gluconic acid (via intermediate γ-lactone formation)

-

-

Mechanism : Competitive oxidation pathways influenced by pH and catalyst surface properties .

Oxidative Decarboxylation

Dehydration to FDCA Precursors

-

Reaction :

Structural and Kinetic Data

| Reaction | ΔG°' (kJ/mol) | Km (mM) | Vmax (μmol/min/mg) | Source |

|---|---|---|---|---|

| Gluconate → 2-Dehydro-D-gluconate | -12.3 | 0.45 | 8.7 | |

| 2-Dehydro-D-gluconate → L-Idonate | +7.8 | 1.2 | 3.2 |

Stability and Side Reactions

-

Lactonization : Forms γ-lactone under acidic conditions, influencing reaction equilibria .

-

ROS Sensitivity : Degrades via oxidative decarboxylation when exposed to H₂O₂ or superoxide, yielding threonate and oxalate .

Industrial and Metabolic Relevance

特性

IUPAC Name |

3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUYCZFBVCCYFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859528 | |

| Record name | Hex-2-ulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Keto-L-gluconate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73803-83-5, 669-90-9, 91548-32-2, 342385-52-8 | |

| Record name | 2-Hexulosonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73803-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ketogluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000669909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87544 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Xylo-hex-2-ulosonic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Keto-L-gluconate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary industrial application of 2-Keto-D-gluconic acid?

A1: 2-Keto-D-gluconic acid serves as a precursor in the manufacturing of sodium erythorbate or erythorbic acid, a widely used food antioxidant. []

Q2: Are there alternative methods for producing 2-Keto-D-gluconic acid besides the traditional glucose oxidation?

A2: Yes, research shows that 2-Keto-D-gluconic acid can also be produced through a two-stage fermentation process using strains of Erwinia sp. and Corynebacterium sp. This method involves the conversion of D-glucose to calcium 2,5-diketo-D-gluconate, followed by its reduction to calcium 2-keto-L-gulonate, a key intermediate in the synthesis of L-ascorbic acid (Vitamin C). []

Q3: Can rice starch hydrolysate be used as a sustainable substrate for 2-Keto-D-gluconic acid production?

A3: Yes, studies have demonstrated the feasibility of using rice starch hydrolysate for continuous 2-Keto-D-gluconic acid production using Pseudomonas fluorescens JD1202. This method offers a promising alternative for industrial-scale production. []

Q4: Can other sugars, besides glucose, be used as a carbon source for 2-Keto-D-gluconic acid production?

A4: Yes, research has shown that Pseudomonas fluorescens A46 can utilize glucose derived from starch degradation as a carbon source for 2-Keto-D-gluconic acid fermentation. This highlights the flexibility of the fermentation process and its potential for utilizing different feedstocks. []

Q5: What is the role of membrane separation technology in 2-Keto-D-gluconic acid production?

A5: Membrane separation technology has been successfully applied for the extraction of 2-Keto-D-gluconic acid from fermentation broth. This approach contributes to increased overall production yield and enhanced product quality. []

Q6: Are there any challenges associated with large-scale 2-Keto-D-gluconic acid fermentation?

A6: Yes, bacteriophage contamination poses a significant challenge in the industrial production of 2-Keto-D-gluconic acid. Phage infection can lead to reduced conversion rates, prolonged fermentation periods, and decreased filtration efficiency of the fermentation broth. []

Q7: How can the issue of bacteriophage contamination be addressed in 2-Keto-D-gluconic acid production?

A7: One effective strategy involves employing phage-resistant mutant strains, such as Pseudomonas fluorescens AR4. These mutants exhibit stable resistance to specific phages and have been successfully utilized in industrial-scale fermentation processes, demonstrating higher yields and shorter fermentation periods compared to their parent strains. [, , , ]

Q8: Can 2-Keto-D-gluconic acid be produced using immobilized cells?

A8: Yes, research indicates that Pseudomonas fluorescens AR4 cells immobilized by sodium alginate can effectively produce 2-Keto-D-gluconic acid. This method allows for the reuse of immobilized cells, potentially reducing production costs. []

Q9: What genetic engineering approaches have been explored to enhance 2-Keto-D-gluconic acid production?

A9: Researchers have successfully engineered Gluconobacter oxidans strains for improved 2-Keto-D-gluconic acid production. This involves constructing novel expression vectors with increased copy numbers based on pBBR1MCS-5, leading to increased gene expression and higher 2-Keto-D-gluconic acid yields. []

Q10: Are there any specific genes targeted for manipulation to enhance 2-Keto-D-gluconic acid production?

A10: Yes, overexpression of the ga2dh gene, encoding gluconate 2-dehydrogenase, has been shown to significantly increase 2-Keto-D-gluconic acid production in engineered Gluconobacter oxidans strains. []

Q11: Which enzymes are crucial for the biosynthesis of 2-Keto-D-gluconic acid in microorganisms?

A11: Key enzymes involved in 2-Keto-D-gluconic acid biosynthesis include:

Q12: Can the production of byproducts, such as D-glucaric acid, be influenced during 2-Keto-D-gluconic acid fermentation?

A12: Yes, studies with Pseudogluconobacter saccharoketogenes showed that the enzyme gluconate 2-dehydrogenase (GADH) plays a role in diverting the metabolic pathway towards 2-Keto-D-gluconic acid production, potentially reducing the yield of D-glucaric acid. []

Q13: Have any novel enzymes involved in 2-Keto-D-gluconic acid metabolism been identified?

A13: Yes, a new pyrroloquinoline quinone (PQQ)-dependent 2-Keto-D-glucose dehydrogenase (Pa2KGDH) has been identified in Pseudomonas aureofaciens. This enzyme specifically oxidizes 2-Keto-D-glucose to 2-Keto-D-gluconic acid, offering new insights into 2-Keto-D-gluconic acid metabolism. []

Q14: What are the common methods for determining the concentration of 2-Keto-D-gluconic acid in fermentation broth?

A14: Several analytical techniques can be employed, including:

- Polarimetry: A simple and rapid method based on the optical rotation of 2-Keto-D-gluconic acid. [, ]

- Iodometry: An improved method that minimizes interference from glucose. []

- High-performance liquid chromatography (HPLC): Offers high sensitivity and selectivity for simultaneous determination of 2-Keto-D-gluconic acid and other related compounds. [, , ]

Q15: What factors can influence the accuracy of 2-Keto-D-gluconic acid determination by polarimetry?

A15: Factors like the concentration and temperature of the test solution, as well as the pH, can significantly impact the accuracy of polarimetric measurements. For optimal results, a test solution containing 2.5–5.00 g 2-Keto-D-gluconic acid per 100 mL and maintained within the acidic pH range is recommended. []

Q16: What is the molecular formula and weight of 2-Keto-D-gluconic acid?

A16: The molecular formula is C6H10O7, and the molecular weight is 194.14 g/mol.

Q17: Can 2-Keto-D-gluconic acid undergo decarboxylation?

A17: Yes, research demonstrates that 2-Keto-D-gluconic acid undergoes decarboxylation in the presence of metal ions, such as nickel ions, leading to the formation of D-arabinose and D-ribulose. [, ]

Q18: Are there any known instances of 2-Keto-D-gluconic acid degradation under specific conditions?

A18: Yes, studies have shown that heating 2-Keto-D-gluconic acid in alkaline solutions can result in the formation of calcium tartronate, D-arabinose, and D-ribulose as degradation products. []

Q19: How does 2-Keto-D-gluconic acid impact Candida albicans morphology?

A19: Research suggests that 2-Keto-D-gluconic acid, along with other metabolites, might play a role in regulating Candida albicans morphogenesis and virulence. This is based on observations of altered filament formation and differential secretion of metabolites, including 2-Keto-D-gluconic acid, in response to estrogen treatment. []

Q20: Has 2-Keto-D-gluconic acid been linked to any specific diseases?

A20: While not a direct causative agent, altered levels of 2-Keto-D-gluconic acid have been observed in the metabolomic profiles of patients with papillary thyroid carcinoma (PTC). This suggests a potential association between 2-Keto-D-gluconic acid metabolism and PTC development, warranting further investigation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。